N-(2-benzoyl-4-methylphenyl)-1-methyl-1H-pyrazole-3-carboxamide
Description
N-(2-benzoyl-4-methylphenyl)-1-methyl-1H-pyrazole-3-carboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a benzoyl group attached to a methylphenyl ring, which is further connected to a pyrazole ring substituted with a carboxamide group. Its unique structure makes it a valuable subject of study in various fields, including chemistry, biology, and medicine.
Properties
IUPAC Name |
N-(2-benzoyl-4-methylphenyl)-1-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-13-8-9-16(20-19(24)17-10-11-22(2)21-17)15(12-13)18(23)14-6-4-3-5-7-14/h3-12H,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQAPMFMAHFKKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=NN(C=C2)C)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-4-methylphenyl)-1-methyl-1H-pyrazole-3-carboxamide typically involves a multi-step process:
Formation of the Benzoyl Intermediate: The initial step involves the acylation of 2-amino-4-methylbenzoic acid with benzoyl chloride in the presence of a base such as pyridine or triethylamine. This reaction yields 2-benzoyl-4-methylbenzoic acid.
Cyclization to Form Pyrazole Ring: The intermediate is then subjected to cyclization with hydrazine hydrate under reflux conditions to form 1-methyl-1H-pyrazole-3-carboxylic acid.
Amidation Reaction: Finally, the pyrazole carboxylic acid is reacted with an appropriate amine, such as methylamine, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-4-methylphenyl)-1-methyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(2-benzoyl-4-methylphenyl)-1-methyl-1H-pyrazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as a precursor for various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-benzoyl-4-methylphenyl)-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(2-benzoyl-4-methylphenyl)-4-methoxybenzamide
- N-(2,4-dimethylphenyl)-4-methoxybenzamide
- N-(2-ethylphenyl)-4-methoxybenzamide
Uniqueness
N-(2-benzoyl-4-methylphenyl)-1-methyl-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern on the aromatic ring and the presence of the pyrazole moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for targeted research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
